4-({4-[(4-chlorobenzyl)oxy]phenyl}carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes a pyrrolone core, chlorobenzyl, morpholinyl, and trimethoxyphenyl groups. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include chlorobenzyl chloride, morpholine, and trimethoxybenzene, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(4-FLUOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-(BENZYLOXY)-N’-(4-((4-CHLOROBENZYL)OXY)-3-ETHOXYBENZYLIDENE)BENZOHYDRAZIDE
Uniqueness
The uniqueness of 4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C34H37ClN2O8 |
---|---|
Molecular Weight |
637.1 g/mol |
IUPAC Name |
(4E)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C34H37ClN2O8/c1-41-27-19-24(20-28(42-2)33(27)43-3)30-29(32(39)34(40)37(30)14-4-13-36-15-17-44-18-16-36)31(38)23-7-11-26(12-8-23)45-21-22-5-9-25(35)10-6-22/h5-12,19-20,30,38H,4,13-18,21H2,1-3H3/b31-29+ |
InChI Key |
LEUMVNFCJMDOSA-OWWNRXNESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)\O)/C(=O)C(=O)N2CCCN5CCOCC5 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)O)C(=O)C(=O)N2CCCN5CCOCC5 |
Origin of Product |
United States |
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